Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid
Comprehensive Technical Guide: Properties, Synthesis, and Applications of 2-Phenyl-3-(phenylsulfanyl)propanoic Acid
Executive Summary
In the realm of organic synthesis and medicinal chemistry, 2-phenyl-3-(phenylsulfanyl)propanoic acid (CAS 35814-27-8) serves as a critical intermediate and a fascinating subject of catalytic study. Structurally characterized by a propanoic acid backbone, an
As a Senior Application Scientist, I approach the synthesis and utilization of this molecule not merely as a routine transformation, but as a highly orchestrated sequence of electronic and steric events. This whitepaper systematically deconstructs the physicochemical properties, mechanistic pathways, and self-validating experimental protocols required to master the handling and application of this compound.
Physicochemical Profiling & Structural Dynamics
The reactivity of 2-phenyl-3-(phenylsulfanyl)propanoic acid is dictated by its three distinct functional domains:
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The Carboxylic Acid: Provides a handle for esterification, amidation, or activation into an acyl chloride for downstream cyclization.
-
The
-Phenyl Group: Imparts significant steric bulk and provides resonance stabilization to transient enolate intermediates during its synthesis. -
The
-Thioether (Phenolsulfanyl) Group: Acts as a stable, yet oxidizable, soft-donor linkage.
To facilitate experimental planning, the foundational quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Method/Source |
| CAS Number | 35814-27-8 | Commercial Standard[1] |
| Molecular Formula | C₁₅H₁₄O₂S | Elemental Analysis[1] |
| Molecular Weight | 258.34 g/mol | Mass Spectrometry[1] |
| SMILES String | O=C(O)C(C1=CC=CC=C1)CSC2=CC=CC=C2 | Cheminformatics[1] |
| Typical Purity | HPLC/UV[1] | |
| Functional Groups | Carboxylic acid, Thioether, Phenyl rings | IR Spectroscopy[1] |
Mechanistic Causality in Synthesis: The Thia-Michael Addition
The most atom-economical and scalable route to synthesize 2-phenyl-3-(phenylsulfanyl)propanoic acid is the conjugate addition (thia-Michael addition) of thiophenol to atropic acid (2-phenylacrylic acid)[2].
The Causality of the Reaction Design:
Why use atropic acid? The
Fig 1. Mechanistic thia-Michael addition pathway forming the target thioether acid.
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to verify success before proceeding to the next step.
Protocol: Synthesis via Thia-Michael Addition
Reagents Required:
-
Atropic acid (1.0 equiv)
-
Thiophenol (1.05 equiv)
-
Triethylamine (0.1 equiv, catalytic)
-
Anhydrous Tetrahydrofuran (THF) or[C4C1im][BF4] ionic liquid
-
1M HCl (aqueous)
Step 1: Nucleophile Activation
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Dissolve thiophenol in the chosen anhydrous solvent at room temperature.
-
Introduce triethylamine dropwise. Causality: Complete deprotonation is unnecessary and risks side reactions. A catalytic amount of base establishes a steady-state equilibrium of the highly nucleophilic thiolate anion, ensuring a controlled reaction rate.
Step 2: Conjugate Addition
-
Cool the reaction vessel to 0 °C.
-
Add atropic acid portion-wise to manage the exothermic nature of the soft-soft nucleophilic attack.
-
Remove the ice bath and stir at room temperature for 4–6 hours.
Step 3: Quenching and In-Process Validation
-
Quench the reaction by adding 1M HCl until the pH reaches ~2. This protonates the target enolate and neutralizes any residual thiolate.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent. The disappearance of the strongly UV-active atropic acid spot and the emergence of a lower
spot confirms successful conversion. Do not proceed to extraction until the starting material is consumed.
Step 4: Isolation and Analytical Validation
-
Extract the aqueous mixture with dichloromethane (3
20 mL). -
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via recrystallization from an ethanol/water mixture.
-
Analytical Validation: Submit the purified crystals for
H NMR analysis. Diagnostic Signal: You must observe a characteristic ABX spin system corresponding to the new -CH₂-CH- moiety. The -protons (CH₂) will be diastereotopic and couple with the -proton (CH), definitively proving the loss of the vinylic double bond present in the starting atropic acid.
Downstream Applications: Cyclization & Advanced Catalysis
Beyond its utility as a standalone compound, 2-phenyl-3-(phenylsulfanyl)propanoic acid is a privileged precursor in drug development.
Synthesis of 1-Thioisoflavanones
The most prominent application of this thioether acid is its cyclization into 1-thioisoflavanones, a class of heterocycles with significant biological activities ()[2]. By activating the carboxylic acid into an acyl chloride (using SOCl₂), the molecule undergoes a rapid intramolecular Friedel-Crafts acylation upon exposure to a Lewis acid (e.g., AlCl₃). The
Fig 2. Cyclization workflow of the thioether acid into a 1-thioisoflavanone scaffold.
Proton-Coupled Electron Transfer (PCET)
In modern synthetic contexts, the structural motifs found in this molecule are highly relevant to studies involving Proton-Coupled Electron Transfer (PCET). Recent literature highlights how sulfonyl and thiyl radicals can add to atropic acid derivatives in a Giese fashion, generating complex
References
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Warburton, W. K., et al. "1-Thioisoflavanones and related compounds." Australian Journal of Chemistry, 1972, 25(3), 647-653.[Link]
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Gentry, E. C., & Knowles, R. R. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." Chemical Reviews, 2021.[Link]
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Baudequin, C., et al. "Ionic liquids as a medium for enantioselective catalysis." Comptes Rendus de l'Académie des Sciences, 2007.[Link]
